molecular formula C18H18ClN3S B10968889 3-benzyl-5-[(2-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole

3-benzyl-5-[(2-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole

Cat. No.: B10968889
M. Wt: 343.9 g/mol
InChI Key: SSBOSVWHVQMPEQ-UHFFFAOYSA-N
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Description

3-benzyl-5-[(2-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a benzyl group, a chlorobenzyl group, and an ethyl group attached to the triazole ring

Preparation Methods

The synthesis of 3-benzyl-5-[(2-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Introduction of the Benzyl and Chlorobenzyl Groups: The benzyl and chlorobenzyl groups can be introduced through nucleophilic substitution reactions. For example, benzyl chloride and 2-chlorobenzyl chloride can react with the triazole ring in the presence of a base such as sodium hydride.

    Addition of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a strong base like potassium tert-butoxide.

Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

3-benzyl-5-[(2-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as ketones or aldehydes present in the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorobenzyl positions. Common reagents for these reactions include sodium hydride, sodium methoxide, or other strong bases.

    Addition: The compound can participate in addition reactions with electrophiles, such as halogens or acids, to form new derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties. Researchers are exploring its efficacy against various pathogens.

    Medicine: The compound is being investigated for its potential therapeutic applications, including as an anticancer agent and in the treatment of infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-benzyl-5-[(2-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-benzyl-5-[(2-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole can be compared with other similar compounds, such as:

    3-benzyl-5-[(3-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one: This compound has a similar structure but includes additional functional groups that may confer different properties and applications.

    N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide: This compound contains a triazine ring instead of a triazole ring and has been studied for its bioactivities, including aphicidal and antifungal properties.

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C18H18ClN3S

Molecular Weight

343.9 g/mol

IUPAC Name

3-benzyl-5-[(2-chlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazole

InChI

InChI=1S/C18H18ClN3S/c1-2-22-17(12-14-8-4-3-5-9-14)20-21-18(22)23-13-15-10-6-7-11-16(15)19/h3-11H,2,12-13H2,1H3

InChI Key

SSBOSVWHVQMPEQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=CC=C2Cl)CC3=CC=CC=C3

Origin of Product

United States

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